3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. It features a coumarin backbone, which is known for its diverse biological activities, combined with a benzothiazole moiety and a thiophene carboxylate group. These structural components contribute to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
This compound can be classified under:
The compound's synthesis and characterization have been discussed in various scientific literature, indicating its relevance in both synthetic chemistry and biological studies .
The synthesis of 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate typically involves several key steps:
The molecular formula for 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is . The compound exhibits a planar structure due to the conjugated system formed by the chromen and benzothiazole rings.
Key structural features include:
3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate can undergo several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate primarily involves:
These mechanisms highlight the potential therapeutic applications of this compound in treating infections and cancer.
Key physical properties include:
Chemical properties include:
Analytical data such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) confirm functional groups present in the structure, aiding in characterization .
3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate has several notable applications:
The molecular architecture features a benzothiazole fragment linked directly to the coumarin core at the 3-position, creating a planar, π-conjugated system that enhances DNA intercalation and protein binding capabilities. The thiophene-2-carboxylate is tethered via an ester bond to the 7-hydroxy group of the coumarin scaffold, introducing steric and electronic asymmetry. This ester linkage is strategically designed for controlled hydrolytic stability—slower cleavage than aliphatic esters yet sufficiently labile for prodrug activation. Computational analyses (DFT/B3LYP/cc-pVDZ) reveal significant orbital delocalization across the benzothiazole-coumarin interface, with the highest occupied molecular orbital (HOMO) localized on the electron-rich thiophene and coumarin oxygen atoms. Conversely, the lowest unoccupied molecular orbital (LUMO) resides predominantly on the benzothiazole and carbonyl groups, facilitating charge transfer with biological targets. The 130° dihedral angle between thiophene and coumarin planes optimizes steric accessibility for enzyme active sites while minimizing torsional strain [5] [7].
The thiophene carboxylate serves as a bioisostere of benzoate systems but with enhanced properties: the sulfur atom lowers π-π stacking energy by 15-20% compared to phenyl analogs and increases polar surface area (PSA) by 25 Ų, improving water solubility. This domain’s electronegative potential (-42.7 kcal/mol) around the carboxylate oxygen enables strong hydrogen bonding with serine residues in esterase enzymes or catalytic sites of COX-2. Molecular electrostatic potential (MEP) mapping confirms a region of high electron density around the thiophene sulfur, facilitating hydrophobic interactions in protein binding pockets [1] [6].
Coumarin-benzothiazole hybrids emerged in the 1990s as fluorescent probes but gained pharmacological relevance in the early 2000s with the discovery of their antitumor properties. Seminal work by Kashiyama (1999) demonstrated that 6-(2-benzothiazolyl)coumarin exhibited potent topoisomerase II inhibition (IC₅₀ = 0.8 µM). This inspired systematic derivatization at the coumarin 3-, 4-, and 7-positions:
Table 2: Evolution of Coumarin-Benzothiazole Hybrid Therapeutics
Generation | Representative Structure | Advancement | Limitation Addressed |
---|---|---|---|
First (2005) | 3-(Benzothiazol-2-yl)-4-methylcoumarin | DNA intercalation proof-of-concept | High logP (5.8), low solubility |
Second (2013) | 3-(6-Aminobenzothiazol-2-yl)-7-hydroxycoumarin | Fluorescence-guided tumor targeting | Rapid glucuronidation (t₁/₂ = 22 min) |
Third (2022) | Target Compound | Multi-target engagement (COX-2/DNA) | CYP3A4-mediated deactivation |
Thiophene carboxylate was prioritized over phenyl carboxylate based on three validated advantages: electronic effects, bioisosteric superiority, and metabolic resistance. Density Functional Theory (DFT) calculations confirm the thiophene ring lowers LUMO energy by 0.8 eV versus phenyl, enhancing electrophilic interactions with nucleophilic residues in enzyme active sites. The sulfur atom’s +M effect increases electron density at the carboxylate oxygen by 18%, strengthening hydrogen-bond acceptance capacity with amino acids like Ser530 (COX-2) or His513 (5-LOX). This electronic advantage translates to 2-3 fold higher inhibitory potency against inflammatory enzymes compared to benzoate analogs, as demonstrated in competitive binding assays [1] [6].
As a bioisostere, thiophene-2-carboxylate mimics benzoate’s steric volume (molar volume difference <5%) but offers superior pharmacokinetic properties:
These properties stem from thiophene’s reduced aromaticity (resonance energy 29 kcal/mol vs 36 kcal/mol for benzene), which decreases stacking interactions with albumin domains. Crucially, the sulfur atom impedes metabolic degradation—unlike phenyl rings that undergo CYP450-mediated hydroxylation, thiophene resists oxidation at the 5-position due to electron delocalization. This was validated in microsomal stability assays showing >80% parent compound remaining after 60 minutes versus <45% for benzoate derivatives [1] [6] [9].
Table 3: Electronic and Bioisosteric Advantages of Thiophene vs. Phenyl Carboxylate
Parameter | Thiophene-2-carboxylate | Phenyl Carboxylate | Biological Consequence |
---|---|---|---|
LUMO Energy (eV) | -2.87 | -2.05 | Enhanced electrophilic interactions |
Carboxylate Charge (e⁻) | -0.721 | -0.684 | Stronger H-bonding with targets |
logP (octanol/water) | 2.9 | 3.4 | Improved water solubility |
Esterase Half-life (h) | 8.3 | 2.1 | Prolonged therapeutic exposure |
CYP3A4 Metabolism (%) | <15 | >85 | Reduced deactivation |
The thiophene moiety also enables dual therapeutic functionality: the carboxylate group confers anti-inflammatory activity through COX-2/5-LOX inhibition, while the heterocycle itself interacts with purinergic receptors (e.g., P2Y₁₂ antagonism). This multi-target capacity aligns with contemporary drug design principles addressing complex pathologies like cancer-associated inflammation. Molecular docking confirms simultaneous engagement of both the coumarin-benzothiazole domain with DNA grooves and the thiophene carboxylate with COX-2 allosteric sites—an achievement unattainable with single-heterocycle scaffolds [1] [6] [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3